1-Boc-6-cyanoindole
CAS No.: 889676-34-0
Cat. No.: VC2117062
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 889676-34-0 |
---|---|
Molecular Formula | C14H14N2O2 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | tert-butyl 6-cyanoindole-1-carboxylate |
Standard InChI | InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3 |
Standard InChI Key | DCIWEPSVBLICSS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N |
Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N |
Introduction
Chemical Identity and Properties
1-Boc-6-cyanoindole is characterized by its unique molecular structure consisting of an indole scaffold with specific functional groups that contribute to its chemical reactivity and utility in organic synthesis.
Identification Information
The compound is cataloged in various chemical databases and can be identified through multiple systems as detailed in Table 1.
Table 1: Identification Parameters of 1-Boc-6-cyanoindole
Parameter | Information |
---|---|
IUPAC Name | tert-butyl 6-cyanoindole-1-carboxylate |
CAS Number | 889676-34-0 |
Molecular Formula | C₁₄H₁₄N₂O₂ |
Molecular Weight | 242.27 g/mol |
PubChem CID | 25307159 |
InChI | InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3 |
InChIKey | DCIWEPSVBLICSS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N |
The compound is also known by several synonyms including "6-Cyano-1H-indole, N-BOC protected" and "tert-butyl 6-cyano-1H-indole-1-carboxylate" .
Physical and Chemical Properties
The physical and chemical properties of 1-Boc-6-cyanoindole determine its behavior in various reaction conditions and influence its applications in synthetic chemistry.
Table 2: Physical and Chemical Properties of 1-Boc-6-cyanoindole
Property | Value/Description |
---|---|
Appearance | Not specified in sources |
Molecular Weight | 242.27 g/mol |
Structural Features | Indole core with cyano group at position 6 and Boc group on nitrogen |
Functional Groups | Cyano (-CN), carbamate (Boc) |
Solubility | Soluble in common organic solvents (detailed specifics not provided) |
Stability | Stable under standard laboratory conditions |
Structural Characteristics
The structure of 1-Boc-6-cyanoindole features a bicyclic indole system with specific functionalization that contributes to its chemical behavior and synthetic utility.
Structural Overview
The compound consists of an indole core with a cyano group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen (position 1). The indole core comprises a benzene ring fused with a pyrrole ring, creating a bicyclic aromatic system .
Electronic and Steric Properties
The presence of the electron-withdrawing cyano group at position 6 affects the electronic distribution within the indole system, influencing its reactivity in various chemical transformations. The Boc protecting group, with its steric bulk and electronic properties, serves to protect the indole nitrogen during synthetic manipulations while also potentially influencing the reactivity of the indole core .
Synthesis and Preparation
Several synthetic routes for preparing 1-Boc-6-cyanoindole have been documented, with the most straightforward involving the N-protection of 6-cyanoindole with di-tert-butyl dicarbonate.
Standard Synthetic Route
The primary method for synthesizing 1-Boc-6-cyanoindole involves the reaction of 6-cyanoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .
Table 3: Synthetic Conditions for 1-Boc-6-cyanoindole
Starting Material | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
6-Cyanoindole | Di-tert-butyl dicarbonate, DMAP | Dichloromethane, 0-5°C, 2 hours | 87% | Kumar et al., Synthesis, 2008, #5, p. 707-710 |
This reaction proceeds via nucleophilic attack of the indole nitrogen on the carbonyl carbon of Boc₂O, facilitated by DMAP, resulting in N-protection with the Boc group .
Alternative Synthetic Approaches
While the direct protection of 6-cyanoindole is the most common approach, 1-Boc-6-cyanoindole can also be synthesized through alternative routes that generate the cyano group after the indole formation and protection. These approaches might be preferred depending on the availability of starting materials and the synthetic strategy employed .
Applications in Synthetic Chemistry
1-Boc-6-cyanoindole serves as a valuable building block in organic synthesis, particularly in the development of biologically active compounds.
Intermediate in Medicinal Chemistry
The compound plays a significant role as an intermediate in the synthesis of various pharmaceutically relevant molecules. Its protected indole nitrogen allows for selective functionalization at other positions, particularly in cross-coupling reactions .
Utilization in Cross-Coupling Reactions
1-Boc-6-cyanoindole has been employed in Suzuki-Miyaura cross-coupling reactions to create more complex molecular architectures. For instance, it has been converted to N-Boc-2-(4-bromophenyl)indole-6-carbonitrile through reaction with appropriate boronic acids or esters. These reactions typically involve palladium catalysis and proceed with good yields .
Role in Synthesis of Antibacterial Compounds
Research has demonstrated the utility of 1-Boc-6-cyanoindole in the synthesis of unsymmetrical triaryl bisamidine compounds with antibacterial properties. These compounds, derived from 1-Boc-6-cyanoindole through sequential transformations, have shown activity against various bacterial pathogens, including Pseudomonas aeruginosa and Bacillus anthracis .
Related Derivatives and Analogues
Several compounds structurally related to 1-Boc-6-cyanoindole have been synthesized and studied for various applications.
Boronic Acid Derivatives
The 2-boronic acid derivative of 1-Boc-6-cyanoindole, namely (1-(tert-butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, has been synthesized and is commercially available. This compound is particularly useful in cross-coupling reactions for constructing more complex molecular scaffolds .
Dihydroindole Analogue
The dihydroindole analogue, 1-Boc-6-cyano-2,3-dihydroindole (CAS: 959236-08-9), represents a reduced form of the indole system. This compound maintains the cyano functionality at position 6 and the Boc protecting group on the nitrogen while featuring a saturated C2-C3 bond in the pyrrole ring.
Synthetic Transformations and Derivatives
Various transformations of 1-Boc-6-cyanoindole have been reported, including:
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Conversion to 2-arylated derivatives through Suzuki coupling
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Functionalization of the cyano group to generate amidines
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Incorporation into complex heterocyclic systems
These transformations expand the utility of 1-Boc-6-cyanoindole in diverse synthetic applications .
Biological and Pharmaceutical Significance
While 1-Boc-6-cyanoindole itself is primarily a synthetic intermediate rather than a bioactive compound, its derivatives and the complex molecules synthesized from it have demonstrated notable biological activities.
Antibacterial Applications
Compounds derived from 1-Boc-6-cyanoindole, particularly those incorporating benzofuran and other heterocyclic moieties connected through aryl linkers, have shown promising antibacterial activity. The conversion of the cyano group to amidine functionalities in these compounds has been associated with enhanced antimicrobial properties .
Structure-Activity Relationships
Studies involving 1-Boc-6-cyanoindole derivatives have contributed to understanding structure-activity relationships in heterocyclic compounds. For instance, research has shown that modification of the central aryl linker and the type of amidine substitution can significantly affect the antibacterial activity and cytotoxicity profiles of these compounds .
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